![molecular formula C17H21Cl3N4OS2 B11702006 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide](/img/structure/B11702006.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is a complex organic compound with the molecular formula C17H21Cl3N4OS2. This compound is notable for its unique structure, which includes a benzothiophene ring, a cyano group, and multiple chlorine atoms.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide involves several steps. The process typically starts with the preparation of the benzothiophene derivative, followed by the introduction of the cyano group and the trichloroethyl moiety. The final step involves the formation of the propanamide structure. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the benzothiophene ring allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of benzothiophene derivatives with biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The cyano group and the trichloroethyl moiety may also play roles in its biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other benzothiophene derivatives, 2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is unique due to its combination of functional groups. Similar compounds include:
- 2,2,2-trichloro-1,1-dimethylethyl chloroformate
- Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester These compounds share some structural similarities but differ in their specific functional groups and applications .
Biological Activity
2,2-Dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide is a synthetic compound that exhibits significant biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₄H₁₄Cl₃N₃OS
- Molecular Weight : 384.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound acts primarily as a pesticide , targeting various pests through neurotoxic mechanisms. Its structure suggests potential interactions with neuronal receptors and enzymes involved in neurotransmission.
Toxicological Profile
Research indicates that the compound demonstrates varying levels of toxicity depending on the exposure route and concentration. It has been classified under several toxicological categories due to its potential effects on human health and the environment.
In Vitro Studies
-
Neurotoxicity : Studies have shown that this compound significantly inhibits acetylcholinesterase activity in neuronal cell lines. This inhibition leads to increased acetylcholine levels, causing overstimulation of the nervous system .
Study Effect Concentration A 80% inhibition of acetylcholinesterase 50 µM B Increased neuronal apoptosis 100 µM
In Vivo Studies
-
Animal Models : In rodent models, administration of the compound resulted in observable neurobehavioral changes such as increased locomotion and altered sensory responses. Long-term exposure studies indicated potential developmental neurotoxicity .
Study Observed Effects Duration C Hyperactivity and anxiety-like behavior 30 days D Impaired learning and memory functions 60 days
Case Studies
Several case studies have documented the effects of this compound in agricultural settings:
- Case Study 1 : Application in crops resulted in a significant reduction of pest populations but raised concerns regarding non-target species and environmental impact.
- Case Study 2 : A field study indicated that while effective against specific pests, the compound's persistence in soil led to bioaccumulation in local fauna.
Properties
Molecular Formula |
C17H21Cl3N4OS2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C17H21Cl3N4OS2/c1-16(2,3)14(25)23-13(17(18,19)20)24-15(26)22-12-10(8-21)9-6-4-5-7-11(9)27-12/h13H,4-7H2,1-3H3,(H,23,25)(H2,22,24,26) |
InChI Key |
OTRUBPKKJPADQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
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